![molecular formula C9H14N4O3 B3032571 1,3,5-Triazine, 2,4-dimethoxy-6-(4-morpholinyl)- CAS No. 241483-00-1](/img/structure/B3032571.png)
1,3,5-Triazine, 2,4-dimethoxy-6-(4-morpholinyl)-
Overview
Description
“1,3,5-Triazine, 2,4-dimethoxy-6-(4-morpholinyl)-” is a derivative of 1,3,5-triazine, a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers . It has a molecular formula of C9H14N4O3 .
Synthesis Analysis
The synthesis of 1,3,5-triazine derivatives involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds . The compound 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is synthesized by the coupling of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) in THF .Molecular Structure Analysis
The molecular structure of “1,3,5-Triazine, 2,4-dimethoxy-6-(4-morpholinyl)-” can be found in various chemical databases . The structure is based on a 1,3,5-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The ring is substituted at the 2, 4, and 6 positions with methoxy and morpholinyl groups.Chemical Reactions Analysis
The chemical reactions involving “1,3,5-Triazine, 2,4-dimethoxy-6-(4-morpholinyl)-” are typically nucleophilic substitutions. The compound can react with various nucleophiles to form different substituted 1,3,5-triazines .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3,5-Triazine, 2,4-dimethoxy-6-(4-morpholinyl)-” can be found in various chemical databases. The compound has a molecular weight of 226.232 Da .Scientific Research Applications
Medicinal Chemistry and Pharmacology
1,3,5-Triazines exhibit significant biological properties. For instance:
- Leukotriene C4 (LTC4) antagonist activity has been reported for certain 1,3,5-triazine compounds, which protect against gastric lesions .
Peptide Chemistry
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine serves as a peptide coupling agent for peptide purification. It facilitates the coupling of N-methylmorpholine with carboxylic acids in both solution and solid-phase peptide synthesis .
Pharmaceutical Intermediates
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride hydrate is used as a pharmaceutical intermediate .
Other Applications
Mechanism of Action
Target of Action
The primary target of 1,3,5-Triazine, 2,4-dimethoxy-6-(4-morpholinyl)-, also known as DMTMM, is carboxylic acids . It is commonly used for the activation of carboxylic acids, particularly for amide synthesis . Amide coupling is one of the most common reactions in organic chemistry and DMTMM is one reagent used for that reaction .
Mode of Action
DMTMM interacts with its targets through a typical mechanism to form carboxylic acid derivatives . First, the carboxylic acid reacts with DMTMM to form the active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The biochemical pathways affected by DMTMM primarily involve the formation of carboxylic acid derivatives . The activation of the starting carboxylic acid followed by nucleophilic attack by another molecule is a common pathway in these reactions . DMTMM has been used to synthesize other carboxylic functional groups such as esters and anhydrides .
Pharmacokinetics
The compound’s molecular weight of 22623 and its predicted boiling point of 394.8±52.0 °C may influence its bioavailability.
Result of Action
The result of DMTMM’s action is the formation of carboxylic acid derivatives, including amides, esters, and anhydrides . These derivatives are formed through the activation of carboxylic acids and subsequent nucleophilic attack .
Action Environment
DMTMM is usually used in an inert atmosphere at room temperature . Environmental factors such as temperature and atmospheric conditions can influence the compound’s action, efficacy, and stability
Safety and Hazards
As with all chemicals, “1,3,5-Triazine, 2,4-dimethoxy-6-(4-morpholinyl)-” should be handled with care. The compound DMTMM, which is closely related, is labeled with the signal word “Danger” and has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage .
Future Directions
properties
IUPAC Name |
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-14-8-10-7(11-9(12-8)15-2)13-3-5-16-6-4-13/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDGCLDYLJUCNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399221 | |
Record name | 1,3,5-TRIAZINE, 2,4-DIMETHOXY-6-(4-MORPHOLINYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
241483-00-1 | |
Record name | 1,3,5-TRIAZINE, 2,4-DIMETHOXY-6-(4-MORPHOLINYL)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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